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Compound of Interest

ETHYL 6-CHLORO-1-

Compound Name: BENZOTHIOPHENE-2-
CARBOXYLATE

CAS No.: 105191-53-5

Cat. No.: B3021257

Get Quote

Executive Summary

Ethyl 6-chloro-1-benzothiophene-2-carboxylate (CAS: 105191-53-5) is a critical
intermediate in the synthesis of pharmaceutical agents, particularly those targeting antifungals,

tubulin polymerization inhibitors, and selective estrogen receptor modulators (SERMs).[1] Its
benzothiophene scaffold serves as a bioisostere for indole and naphthalene systems, offering
enhanced lipophilicity and metabolic stability.

This guide provides a rigorous spectroscopic atlas for the compound, synthesizing
experimental nuclear magnetic resonance (NMR) data, mass spectrometry (MS) fragmentation
patterns, and infrared (IR) signatures. It is designed to serve as a self-validating reference for
structural confirmation and purity analysis in drug discovery workflows.

Chemical Identity & Physicochemical Profile[2][3][4]
[5][6][7][8]
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Parameter Detail

IUPAC Name Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate
CAS Registry Number 105191-53-5

Molecular Formula C11H9ClO2S

Molecular Weight 240.71 g/mol

Physical State Yellow crystalline solid

Solubility Soluble in DMSO, CHCIls, CH2Clz, Ethyl Acetate

Spectroscopic Atlas
1H NMR Spectroscopy (300 MHz, DMSO-de)

The proton NMR spectrum is the primary tool for structural validation. The 6-chloro substitution
pattern breaks the symmetry of the benzo-fused ring, creating distinct splitting patterns that
confirm regiochemistry.

Experimental Data:

8.25 (d, J = 2.0 Hz, 1H), 8.21 (s, 1H), 8.04 (d, J = 8.6 Hz, 1H), 7.52 (dd, J = 8.6, 2.0 Hz, 1H),
4.35(q, J = 7.1 Hz, 2H), 1.33 (t, J = 7.1 Hz, 3H).

Structural Assignment Table:
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13C NMR Spectroscopy (Derived)

While direct 13C data for the ester is often proprietary, the shifts can be accurately assigned
based on the acid precursor and analogous hydrazide derivatives.

e Carbonyl (C=0): ~162.4 ppm (Characteristic of conjugated esters).

Thiophene C-2: ~133.0 ppm (Quaternary, substituted).

Thiophene C-3: ~127-130 ppm (Methine).

Aromatic C-CI (C-6): ~132.0 ppm (Deshielded quaternary).

Ethyl Group: ~61.5 ppm (OCHz) and ~14.2 ppm (CHs).

Mass Spectrometry (EI/ESI)

Molecular lon: [M+H]* = 241.0 / 243.0 Pattern: The presence of a single chlorine atom dictates
a characteristic 3:1 isotopic ratio between the m/z 241 and 243 peaks.

Fragmentation Pathway:

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021257?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Parent lon:m/z 240/242.

o Loss of Ethoxy: Cleavage of the ester bond typically yields the acylium ion [M — OEt]* at m/z
~195/197.

e Loss of Carbonyl: Subsequent loss of CO yields the chlorobenzothiophene cation at m/z
~167/169.

Infrared (IR) Spectroscopy

e 1705-1715 cm~1; Strong C=0 stretching (Conjugated Ester).
e 1250-1280 cm~1: C-O-C stretching (Ester).
e 1050-1080 cm~1: Ar-Cl stretching (Chlorine substituent).

e 3050-3100 cm~1; Weak C-H stretching (Aromatic).

Synthesis & Quality Control Workflow

The synthesis of this compound typically follows the condensation of a halogenated
benzaldehyde with ethyl thioglycolate. This route is preferred for its regioselectivity.
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Figure 1: Synthetic workflow and quality control checkpoints for the production of Ethyl 6-
chloro-1-benzothiophene-2-carboxylate.

Experimental Protocols
Synthesis Protocol (Standardized)

Note: All steps must be performed in a fume hood due to the stench of thioglycolates.
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Preparation: In a round-bottom flask, dissolve 2-fluoro-4-chlorobenzaldehyde (1.0 equiv) in
anhydrous DMF (10 volumes).

Addition: Add Potassium Carbonate (K2COs, 2.0 equiv) followed by Ethyl Thioglycolate (1.1
equiv).

Reaction: Heat the mixture to 60-80°C. Monitor by TLC (Mobile phase: 10% Ethyl Acetate in
Hexane). The reaction typically completes in 2—4 hours.

Workup: Cool to room temperature. Pour the mixture into ice-water (50 volumes). A yellow
precipitate should form.

Isolation: Filter the solid. Wash copiously with water to remove DMF and inorganic salts.

Purification: Recrystallize the crude solid from hot Ethanol or Methanol. Filter and dry under
vacuum at 45°C.

NMR Sample Preparation

To ensure the spectrum matches the reference data provided in Section 3.1:

e Solvent: Use DMSO-de (99.8% D). Chloroform-d (CDCIs) is an alternative, but chemical
shifts will vary slightly (typically 0.1-0.3 ppm upfield relative to DMSO).

o Concentration: Dissolve ~5-10 mg of the solid in 0.6 mL of solvent.

o Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent
baseline distortion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. arctomsci.com [arctomsci.com]
e 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

» To cite this document: BenchChem. [Technical Guide: Spectroscopic Profile of Ethyl 6-
Chloro-1-Benzothiophene-2-Carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3021257/docs#technical-guide-spectroscopic-profile-
of-ethyl-6-chloro-1-benzothiophene-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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